3-Methyl-4-(1-piperidinyl)aniline
Overview
Description
“3-Methyl-4-(1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 and its IUPAC name is 3-methyl-4-(3-methyl-1-piperidinyl)aniline .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been synthesized and bio-assayed for their varied activity . The synthetic sequence often begins with preparing β-keto esters by treating N-Boc-protected cyclic amino acids with Meldrum’s acid in the presence of EDC·HCl and DMAP .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Chemical Reactions Analysis
Piperidone was condensed with aniline and HCN to yield the Strecker type . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 190.29 and its storage temperature is room temperature .Scientific Research Applications
Catalyst in Organic Synthesis
3-Methyl-4-(1-piperidinyl)aniline plays a role in organic synthesis. For instance, a study demonstrated its use in the reaction of aniline with dimethyl carbonate, catalyzed by acid-base bifunctional ionic liquids. This reaction showcases its potential in facilitating chemical transformations, with a focus on the synthesis of methyl-N-methyl-N-phenylcarbamate (Zhang et al., 2010).
Intermediate in Pharmaceutical Synthesis
It serves as a key intermediate in the synthesis of pharmaceuticals. A study detailed an optimized synthesis route for a pharmaceutical intermediate that is crucial in producing narcotic analgesics like remifentanil and fentanyl analogues, highlighting its importance in drug development (Kiricojevic et al., 2002).
Role in Analgesic Activity
Research has explored its derivatives' role in enhancing analgesic potency. A study investigated the effects of methyl substitution on the piperidine ring of anilidopiperidine analgesics, indicating its significance in the development of pain-relieving drugs (Riley et al., 1973).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of its derivatives have been conducted. For example, research identified various isomers of a derivative, offering insights into its chemical structure and properties (Aliev et al., 1989).
Synthesis of Piperidine Derivatives
Its use extends to the synthesis of functionalized piperidine derivatives. A study described an efficient one-pot procedure for preparing such derivatives, demonstrating its utility in creating complex organic molecules (Shaterian et al., 2013).
Contribution to Anticancer Research
Its derivatives have been evaluated for anticancer activity. A study synthesized specific derivatives and assessed their efficacy against various cancer cell lines, highlighting its potential in cancer treatment (Subhash & Bhaskar, 2021).
Chemical Synthesis and Photophysical Properties
Its derivatives are significant in chemical synthesis and studying photophysical properties. Research has focused on the synthesis and electroluminescence application of tetradentate bis-cyclometalated platinum complexes derived from its derivatives (Vezzu et al., 2010).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, “4-(1-Methyl-4-piperidinylmethoxy)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Properties
IUPAC Name |
3-methyl-4-piperidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKBMPIDGFXBIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.